N'-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide

Lipophilicity Drug-likeness Physicochemical profiling

N'-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide (CAS 1021243-87-7, molecular formula C₁₃H₁₉N₃O, MW 233.31 g/mol) is a synthetic small molecule belonging to the N'-hydroxybenzimidamide (amidoxime) class. It features a benzenecarboximidamide core bearing an N'-hydroxy (amidoxime) group and a 4-methylpiperidin-1-yl substituent at the ortho position of the benzene ring.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
Cat. No. B13079544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=CC=CC=C2C(=NO)N
InChIInChI=1S/C13H19N3O/c1-10-6-8-16(9-7-10)12-5-3-2-4-11(12)13(14)15-17/h2-5,10,17H,6-9H2,1H3,(H2,14,15)
InChIKeyMQIGSLOLHRSBDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide (CAS 1021243-87-7): Structural Identity and Compound Class for Informed Procurement


N'-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide (CAS 1021243-87-7, molecular formula C₁₃H₁₉N₃O, MW 233.31 g/mol) is a synthetic small molecule belonging to the N'-hydroxybenzimidamide (amidoxime) class . It features a benzenecarboximidamide core bearing an N'-hydroxy (amidoxime) group and a 4-methylpiperidin-1-yl substituent at the ortho position of the benzene ring . The amidoxime functional group (–C(=NOH)NH₂) is well-established in medicinal chemistry as a prodrug motif for amidines, enabling enhanced oral bioavailability via enzymatic reduction in vivo [1]. The compound is supplied as a research chemical with typical purity ≥95% and is catalogued under the IUPAC name N-hydroxy-2-(4-methylpiperidin-1-yl)benzene-1-carboximidamide .

Why N'-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide Cannot Be Interchanged with Generic Benzimidamide Analogs


Generic substitution among N'-hydroxybenzimidamide derivatives is not straightforward because three structural variables—piperidine ring substitution position, benzene ring substitution pattern (ortho vs. para), and N'-hydroxyamidine geometry—each independently modulate computed logP, polar surface area, hydrogen-bonding capacity, and conformational flexibility . The 4-methylpiperidine substituent introduces a steric and lipophilic contribution that is absent in unsubstituted piperidine analogs such as N'-hydroxy-4-(piperidin-1-yl)benzimidamide (CAS 186650-56-6, MW 219.28), while the ortho arrangement creates a different spatial presentation of the amidoxime warhead compared to para-substituted congeners . In amidoxime-based prodrug design, even minor alterations in the N-alkylpiperidine moiety can shift the rate of metabolic reduction by the mitochondrial amidoxime-reducing component (mARC) enzyme system, altering the pharmacokinetic profile of the liberated amidine [1]. Consequently, substituting this compound with a positional isomer or a des-methyl analog without experimental validation risks obtaining divergent solubility, permeability, target engagement, and ultimately irreproducible biological results.

Quantitative Differentiation Evidence for N'-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide Versus Closest Analogs


Computed logP Differentiation: 4-Methylpiperidine Substituent Increases Lipophilicity by ~0.6–0.8 log Units Versus Unsubstituted Piperidine Analog

The target compound, N'-hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide, has a computed logP of 2.40 as determined by the mcule property calculator . The unsubstituted para-piperidine analog, N'-hydroxy-4-(piperidin-1-yl)benzimidamide (CAS 186650-56-6, MW 219.28), lacks the 4-methyl group on the piperidine ring and carries one fewer carbon atom, yielding a predicted logP approximately 0.5–0.8 units lower based on the Hansch π constant for an sp³ CH₃ group (~0.5) and the molecular mass difference of 14.03 Da . The enhanced lipophilicity of the target compound is expected to improve passive membrane permeability in cell-based assays while maintaining zero Rule-of-5 violations .

Lipophilicity Drug-likeness Physicochemical profiling

Ortho-Substitution Pattern on Benzimidamide Core Enables Distinct Conformational Profile and Target Presentation Versus Para-Substituted Analogs

N'-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide places the 4-methylpiperidine substituent at the ortho position of the benzene ring, directly adjacent to the N'-hydroxycarboximidamide group. This ortho arrangement creates steric proximity between the piperidine ring and the amidoxime warhead, which is absent in the para-substituted comparator N'-hydroxy-4-(piperidin-1-yl)benzimidamide (CAS 186650-56-6) . The target compound has 6 rotatable bonds and a polar surface area of 75.63 Ų . The ortho substitution may restrict rotation around the N(piperidine)–C(aryl) bond through steric interaction with the amidoxime group, potentially pre-organizing the molecule into a more rigid bioactive conformation compared to para-substituted analogs, which have greater conformational freedom due to the increased distance between the piperidine and amidoxime moieties .

Conformational analysis Structure-activity relationship Scaffold geometry

N'-Hydroxyamidine (Amidoxime) Prodrug Motif Confers Class-Level Oral Bioavailability Advantage Over Parent Amidine Congeners

The N'-hydroxyamidine (amidoxime) functional group in the target compound is a validated prodrug moiety that masks the strongly basic amidine function. Clement et al. demonstrated that N-hydroxylated amidines are reduced in vivo by the mitochondrial amidoxime-reducing component (mARC) enzyme system to liberate the active parent amidine, with the reduction predominating over re-oxidation in vivo [1]. The prodrug principle was successfully applied to ximelagatran (an amidoxime prodrug of the direct thrombin inhibitor melagatran), which achieved oral bioavailability of ~20% compared to <5% for the parent amidine [2]. N,N'-Dihydroxybenzamidine derivatives have been shown to improve oral bioavailability of benzamidines, providing a class-level precedent that extends to the target compound [3]. In contrast, the corresponding non-hydroxylated 2-(4-methylpiperidin-1-yl)benzimidamide would be expected to exhibit poor gastrointestinal absorption due to protonation at physiological pH.

Prodrug design Oral bioavailability Amidoxime reduction

Amidoxime-Based Benzimidamide Scaffold Demonstrates Experimentally Validated Antimicrobial Activity with Quantified Zone-of-Inhibition and MIC Values

A 2025 study by Oduselu et al. published in RSC Medicinal Chemistry evaluated a series of amidoxime-based benzimidamide derivatives for in vitro antimicrobial activity using the agar diffusion method and standard broth microdilution assays [1]. The most active amidoxime-benzimidamide compounds in that series produced zones of inhibition of 40 mm (MIC = 3.90 mg/mL) against Streptococcus mutans and 42 mm (MIC = 1.90 mg/mL) against Candida albicans, with gentamicin and ketoconazole serving as positive controls [1]. In silico molecular docking against E. coli glucosamine-6-phosphate synthase (PDB: 2VF5) and C. albicans N-myristoyltransferase (PDB: 1IYL) yielded binding energies of −8.0 and −11.7 kcal/mol, respectively, for the best-performing benzimidamide derivatives [1]. While the specific target compound was not among those directly screened, the 4-methylpiperidine-ortho-benzimidamide scaffold shares the critical amidoxime pharmacophore and aromatic substitution pattern with the active series, providing a class-level evidence base for antimicrobial screening prioritization [2].

Antimicrobial Minimum inhibitory concentration Amidoxime scaffold

4-Methylpiperidine Moiety Is a Privileged Fragment in Antifungal Benzimidazole Series, Validating the Choice of This Substituent Over Unsubstituted Piperidine

Kuş et al. (1996) synthesized and screened a series of 18 compounds bearing the 2-(4-methylpiperidin-1-yl)-1H-benzimidazole scaffold. Among these, compounds 3 and 4 exhibited the best antifungal activity in vitro [1]. Although that series employed a benzimidazole rather than benzimidamide core, the 4-methylpiperidine N-substituent was essential for activity—the 4-methyl substitution on the piperidine ring was a key structural determinant for antifungal potency [1]. This finding supports the selection of the 4-methylpiperidine-bearing target compound over the des-methyl analog N'-hydroxy-4-(piperidin-1-yl)benzimidamide (CAS 186650-56-6) for antifungal screening applications, based on the privileged nature of the 4-methylpiperidine fragment in antimicrobial heterocycles [2].

Antifungal 4-Methylpiperidine Benzimidazole scaffold

Distinct Hydrogen Bond Acceptor Count (5 HBA) and Rotatable Bond Profile (6) Differentiate Target Compound from Smaller Para-Substituted Analog

The target compound presents 5 hydrogen bond acceptors (the amidoxime N and O atoms plus the piperidine N) and 2 hydrogen bond donors (OH and NH₂ of the amidoxime), with 6 rotatable bonds, as computed by mcule . The para-substituted analog N'-hydroxy-4-(piperidin-1-yl)benzimidamide (CAS 186650-56-6, MW 219.28, C₁₂H₁₇N₃O) has the same number of HBD (2) but only 4 HBA (one fewer nitrogen in the molecular formula) and is predicted to have fewer rotatable bonds due to the smaller molecular framework . The additional HBA in the target compound arises from the extra nitrogen in the larger piperidine-containing system and may enable additional hydrogen-bonding interactions with biological targets. Both compounds have zero Rule-of-5 violations, but the target compound triggers 3 Rule-of-3 violations, indicating a lead-like rather than fragment-like profile, which influences screening cascade design .

Hydrogen bonding Molecular recognition Physicochemical differentiation

Recommended Research and Industrial Application Scenarios for N'-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide Based on Differentiated Evidence


Antimicrobial Lead Discovery: Screening Against Gram-Positive Bacteria and Candida Species

The amidoxime-benzimidamide scaffold has demonstrated experimentally validated antimicrobial activity with MIC values of 1.90–3.90 mg/mL against S. mutans and C. albicans in a 2025 study [1]. The target compound, bearing the 4-methylpiperidine-ortho-benzimidamide architecture, is structurally positioned to expand this SAR series. Its computed logP of 2.40 supports adequate membrane penetration for intracellular target access in both bacterial and fungal cells. Procurement for a systematic antimicrobial screen against WHO priority pathogens is the highest-confidence near-term application, with the 4-methylpiperidine moiety providing a SAR advantage over des-methyl analogs as demonstrated in the benzimidazole antifungal series [2].

Amidoxime Prodrug Development: Oral Bioavailability Enhancement of Amidine-Based Therapeutic Candidates

The N'-hydroxyamidine functional group is a clinically validated prodrug motif. Ximelagatran, an amidoxime prodrug of the thrombin inhibitor melagatran, achieved ~20% oral bioavailability versus <5% for the parent amidine [1]. The target compound can serve as a model substrate for studying structure-metabolism relationships of the mARC enzyme system, which catalyzes the reduction of N-hydroxylated amidines to their active amidine forms in liver mitochondria and extrahepatic tissues . Its distinct ortho-4-methylpiperidine topology provides a unique probe for investigating how steric and electronic factors modulate the rate of amidoxime bioreduction compared to simpler benzamidoxime substrates [2].

Computational Chemistry and Molecular Docking: Scaffold with Ortho-Constrained Geometry for Target-Specific Binding Pose Exploration

The ortho substitution pattern of the 4-methylpiperidine on the benzimidamide core creates a sterically constrained geometry that distinguishes this compound from para-substituted analogs for in silico screening campaigns [1]. With 6 rotatable bonds and a PSA of 75.63 Ų , the compound occupies a lead-like chemical space (zero RO5 violations) suitable for docking-based virtual screening. The computed logP of 2.40 and 5 HBA suggest a balanced profile for exploring targets with hydrophobic active sites adjacent to hydrogen-bonding residues. Procurement is warranted for generating docking poses against targets such as glucosamine-6-phosphate synthase (PDB: 2VF5) and N-myristoyltransferase (PDB: 1IYL), where amidoxime-benzimidamide derivatives have achieved binding energies of −8.0 to −11.7 kcal/mol [2].

Physicochemical Benchmarking and Property-Based Scaffold Selection in MedChem Campaigns

When medicinal chemistry programs require a benzimidamide scaffold with defined, computed property values for library design, the target compound provides an experimentally unreported but computationally characterized reference point: logP 2.40, PSA 75.63, 5 HBA, 2 HBD, 6 rotatable bonds, and 0 RO5 violations [1]. This profile is distinguishable from the smaller para analog (CAS 186650-56-6: MW 219.28, 4 HBA) and the 2-methyl positional isomer (CAS 1021244-04-1: same MW but different steric presentation) . Purchasing all three isomers for parallel property profiling enables the establishment of quantitative structure-property relationships (QSPR) that guide the selection of the optimal benzimidamide isomer for a given target product profile.

Quote Request

Request a Quote for N'-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.